Cas no 922969-39-9 (N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide)

N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide is a specialized sulfonamide derivative featuring a benzothiazole core and a butyl(ethyl)sulfamoylbenzamide moiety. This compound exhibits potential as an intermediate or active ingredient in pharmaceutical and agrochemical applications due to its structurally tunable sulfonamide group, which may confer bioactivity such as enzyme inhibition or receptor modulation. The benzothiazole component enhances its binding affinity to biological targets, while the sulfamoylbenzamide framework offers stability and solubility. Its synthetic versatility allows for further functionalization, making it valuable for research in drug discovery and development. The compound's distinct structure may also contribute to unique physicochemical properties, including thermal stability and controlled reactivity.
N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide structure
922969-39-9 structure
Product name:N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide
CAS No:922969-39-9
MF:C20H23N3O3S2
MW:417.544922113419
CID:5497905
PubChem ID:18585533

N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 922969-39-9
    • N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
    • N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
    • F2806-0242
    • AKOS024468794
    • N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide
    • Inchi: 1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14-27-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)
    • InChI Key: XFDBZXXWNQIUHY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2C=CC3=C(C=2)N=CS3)=O)=CC=1)(N(CC)CCCC)(=O)=O

Computed Properties

  • Exact Mass: 417.11808395g/mol
  • Monoisotopic Mass: 417.11808395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 116Ų

N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2806-0242-3mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2806-0242-40mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2806-0242-5μmol
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2806-0242-4mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2806-0242-2mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2806-0242-5mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2806-0242-30mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2806-0242-50mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2806-0242-100mg
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2806-0242-20μmol
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
922969-39-9 90%+
20μl
$79.0 2023-05-16

Additional information on N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide

Comprehensive Introduction to N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 922969-39-9)

N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 922969-39-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This benzothiazole-derived sulfonamide exhibits a combination of sulfamoyl and benzamide functional groups, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.

The compound's molecular formula and chemical structure have been meticulously characterized, revealing its potential as a kinase inhibitor or enzyme modulator. With the growing demand for targeted therapies in oncology and neurodegenerative diseases, N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide is being explored for its ability to interact with specific biological targets. Its lipophilicity and bioavailability profiles are also under investigation, as these factors are critical for drug efficacy.

In recent years, the scientific community has focused on high-throughput screening (HTS) of compounds like CAS No. 922969-39-9 to identify potential lead molecules. The compound's synthetic route and purity optimization have been documented in several peer-reviewed journals, highlighting its reproducibility for industrial-scale production. Additionally, its metabolic stability and toxicity profile are key areas of study, aligning with the pharmaceutical industry's emphasis on safety-by-design principles.

From an SEO perspective, users frequently search for terms such as "benzothiazole derivatives uses," "sulfamoylbenzamide synthesis," and "CAS 922969-39-9 applications." These queries reflect the compound's relevance in medicinal chemistry and drug design. Furthermore, the rise of AI-driven drug discovery has increased interest in N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide as a test case for machine learning models predicting molecular interactions.

Environmental and green chemistry considerations are also shaping research around this compound. Scientists are exploring solvent-free synthesis methods and catalytic efficiency improvements to reduce waste. Such innovations align with global trends toward sustainable pharmaceuticals, a topic frequently searched by academia and industry professionals alike.

In summary, N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide represents a compelling subject for multidisciplinary research. Its chemical versatility, combined with emerging biotechnological applications, positions it as a compound of enduring scientific and commercial interest.

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